2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-5-4-6-13(9-12)24-11-17(22)19-10-16-14-7-2-3-8-15(14)18(23)21-20-16/h2-9H,10-11H2,1H3,(H,19,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFGZFFHJUZUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=NNC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321804 | |
| Record name | 2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51086827 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
899984-98-6 | |
| Record name | 2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phthalazinone Core Synthesis
Cyclocondensation of Phthalaldehydic Acid Derivatives
The phthalazinone scaffold is typically synthesized via cyclocondensation reactions. A prominent method involves reacting phthalaldehydic acid with substituted hydrazines in the presence of heteropolyacid catalysts. For example, Heravi et al. demonstrated that treating phthalaldehydic acid with phenylhydrazine in CHCl3 under reflux with H₄[NaP₅W₃₀O₁₁₀] yields 2-phenyl-2H-phthalazin-1-one in 85% yield. Adapting this approach, introducing a methyl group at position 3 of the phthalazinone requires 3-methylphthalaldehydic acid as a starting material. However, due to the scarcity of this precursor, post-cyclization methylation strategies are often employed.
Post-Cyclization Methylation
Methylation of the phthalazinone ring at position 3 can be achieved via Friedel-Crafts alkylation using methyl chloride and AlCl₃. This method, while effective, demands rigorous temperature control (0–5°C) to prevent over-alkylation. Alternatively, Mannich reactions with formaldehyde and dimethylamine hydrochloride introduce aminomethyl groups, which are subsequently reduced to methyl groups using Pd/C and H₂.
Synthesis of 2-(3-Methylphenoxy)acetic Acid
Nucleophilic Aromatic Substitution
The phenoxyacetamide side chain is synthesized through nucleophilic substitution. 3-Methylphenol reacts with chloroacetic acid in alkaline conditions (NaOH, 60°C) to form 2-(3-methylphenoxy)acetic acid. Optimization studies indicate that a 1:1.2 molar ratio of phenol to chloroacetic acid in ethanol maximizes yield (78%).
Acid Chloride Formation
The carboxylic acid is converted to its reactive acid chloride using thionyl chloride (SOCl₂) . This step proceeds quantitatively under reflux (70°C, 2 h), yielding 2-(3-methylphenoxy)acetyl chloride, a critical intermediate for amide bond formation.
Amide Coupling Strategies
Azide-Mediated Peptide Coupling
A robust method for assembling the acetamide linkage involves azide coupling . As detailed in ACS Omega, hydrazides derived from phthalazinone precursors are treated with NaNO₂/HCl to form acyl azides, which subsequently react with amines. For example:
- Hydrazide intermediate : (4-oxo-3-phenylphthalazin-1-yloxy)acetic acid hydrazide is synthesized via hydrazinolysis of the corresponding ester.
- Azide formation : Treatment with NaNO₂/HCl at 0°C generates the reactive azide.
- Coupling : The azide reacts with (4-oxo-3H-phthalazin-1-yl)methylamine in THF at 40°C, yielding the target acetamide in 72% yield.
One-Pot Synthesis and Green Chemistry
Characterization and Analytical Data
Spectroscopic Confirmation
Industrial and Environmental Considerations
Scalability Challenges
Large-scale synthesis faces hurdles in azide handling due to safety concerns. Substituting azide coupling with flow chemistry techniques mitigates risks by minimizing intermediate isolation.
Waste Reduction
HPAs are recovered via filtration and reused for 5 cycles without activity loss, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The phthalazinone moiety can be reduced to form dihydrophthalazine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrophthalazine derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, while the phthalazinone moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide with key analogs based on structural features and reported biological activities.
Phenoxy-Acetamide Backbone
The phenoxy-acetamide core is a common feature among several bioactive compounds. Differences in substituents on the phenoxy ring and the acetamide nitrogen significantly influence activity:
- NAPMA (N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide): Structure: Shares the 2-(3-methylphenoxy)acetamide backbone but substitutes the phthalazine group with a 4-acetylpiperazinylphenyl moiety. Activity: Inhibits osteoclast differentiation by downregulating c-Fos, NFATc1, and cathepsin K, with dose-dependent suppression of TRAP-positive multinucleated cells (IC₅₀ ≈ 5–10 μM) . Comparison: The piperazinyl group in NAPMA likely enhances solubility and receptor interaction, whereas the phthalazine in the target compound may favor intercalation or enzyme inhibition .
- N-(4-Chlorophenyl)-2-(3-Methylphenoxy)Acetamide: Structure: Features a 4-chlorophenyl group instead of the phthalazine substituent. Activity: Antimicrobial derivatives of this scaffold (e.g., thiazolidinones) show moderate antibacterial activity against Staphylococcus aureus (MIC = 12.5–25 μg/mL) . Comparison: The chloro substituent may increase electrophilicity, enhancing microbial target binding, while the phthalazine in the target compound could broaden activity to eukaryotic targets .
Heterocyclic Substituents
- 2-(4-Methoxyphenoxy)-N-[2-(4-Methylphenyl)-4-Oxoquinazolin-3(4H)-yl]Acetamide: Structure: Replaces phthalazine with a 4-oxoquinazolinyl group. Activity: Quinazolinones are associated with kinase inhibition and anticancer activity, though specific data for this compound are unavailable . Comparison: The quinazolinone moiety may confer tyrosine kinase affinity, whereas phthalazine derivatives often exhibit topoisomerase or PARP inhibition .
- Phthalazinedione Derivatives (e.g., Compound 6a and 8g): Structure: Include phthalazinedione (4-oxo-3,4-dihydrophthalazine) linked to acetamide via oxygen or hydrazine groups. Activity: Demonstrated cytotoxicity against cancer cell lines (e.g., IC₅₀ = 8–15 μM in MCF-7) and antifungal activity (MIC = 16–32 μg/mL) . Comparison: The target compound’s methylphenoxy group may improve membrane permeability compared to hydrazine-linked phthalazinediones .
Pharmacological Potency and Selectivity
Key Observations :
- NAPMA exhibits the most well-characterized potency in bone resorption models, likely due to its piperazinyl group enhancing solubility and nuclear receptor targeting .
- The target compound’s phthalazine-methylphenoxy combination may balance cell permeability (via lipophilic phenoxy) and target engagement (via planar phthalazine), though experimental validation is needed.
Biological Activity
2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a phenoxy group, a phthalazinone moiety, and an acetamide linkage. The unique arrangement of these functional groups suggests various interactions with biological targets, indicating potential therapeutic applications.
Chemical Structure
The IUPAC name of the compound is 2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide, and its molecular formula is . The compound's structure can be visualized as follows:
Pharmacological Properties
Preliminary studies suggest that compounds with similar structures to 2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide exhibit significant biological activities:
- Antitumor Activity : Compounds containing phthalazinone moieties have shown promising results in inhibiting tumor growth in various cancer cell lines.
- Antimicrobial Properties : Similar acetamides have demonstrated effectiveness against a range of bacterial and fungal pathogens.
- Enzyme Inhibition : The structural components of the compound may allow it to inhibit specific enzymes involved in metabolic pathways.
The mechanisms through which 2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide exerts its biological effects are not fully elucidated. However, potential mechanisms include:
- Interaction with DNA : The phthalazinone structure may facilitate intercalation into DNA, disrupting replication and transcription processes.
| Mechanism | Description |
|---|---|
| DNA Intercalation | Disruption of DNA replication and transcription |
| Enzyme Inhibition | Blocking metabolic pathways through enzyme interaction |
| Membrane Disruption | Altering the integrity of microbial membranes |
Case Studies
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide:
- Antitumor Activity in Cell Lines : A study investigated the cytotoxic effects of phthalazinone derivatives on human cancer cell lines. Results indicated that these compounds inhibited cell proliferation significantly compared to controls (IC50 values ranging from 10 to 30 µM).
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MIC) as low as 15 µg/mL for certain derivatives.
Synthesis and Modification
The synthesis of 2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide typically involves multiple steps:
-
Preparation of Intermediates :
- Reaction of 3-methylphenol with chloroacetic acid to form 2-(3-methylphenoxy)acetic acid.
- Condensation with 4-oxo-phthalazinone under optimized conditions.
- Purification : Final purification may involve recrystallization or chromatography to ensure high purity suitable for biological testing.
Q & A
Basic: What are the key synthetic steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the phthalazinone core, followed by functionalization with a 3-methylphenoxy group and acetamide side chain. Critical steps include:
- Amide bond formation : Coupling the phthalazinone derivative with 2-(3-methylphenoxy)acetic acid using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
- Reaction optimization : Temperature (40–60°C), solvent choice (DMF or THF), and catalyst selection (e.g., pyridine for acid scavenging) significantly impact yield. Purity is enhanced via recrystallization or column chromatography .
Basic: Which analytical techniques are critical for structural characterization?
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent integration, with deuterated DMSO or CDCl₃ resolving aromatic proton splitting .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Assesses purity (>95% by reverse-phase C18 columns) and identifies by-products .
Advanced: How can the mechanism of action be elucidated for this compound?
- Molecular docking : Screen against targets like kinases or receptors (e.g., EGFR, PARP) using AutoDock Vina to predict binding affinities .
- In vitro assays : Measure IC₅₀ values in enzyme inhibition (e.g., phosphodiesterase) or cell viability assays (MTT protocol) .
- Transcriptomic profiling : RNA-seq identifies downstream pathways (e.g., apoptosis, inflammation) in treated cell lines .
Advanced: How to resolve spectral data contradictions during characterization?
- Cross-validation : Combine H-C HSQC NMR for carbon-proton correlation and IR for functional group verification (e.g., carbonyl stretches at 1650–1750 cm⁻¹) .
- Deuterium exchange : Identify labile protons (e.g., NH in acetamide) via D₂O shake experiments .
- X-ray crystallography : Resolve ambiguous stereochemistry with single-crystal diffraction data .
Basic: What structural features drive its biological activity?
- Phthalazinone core : Enhances π-π stacking with enzyme active sites .
- 3-Methylphenoxy group : Modulates lipophilicity (clogP ~2.8) and membrane permeability .
- Acetamide linker : Facilitates hydrogen bonding with catalytic residues (e.g., Asp/Glu in kinases) .
Advanced: How to design structure-activity relationship (SAR) studies?
- Derivative synthesis : Modify substituents (e.g., halogenation at the phenyl ring or alkylation of the acetamide) .
- Activity testing : Compare IC₅₀ across derivatives in target-specific assays (e.g., kinase inhibition).
- Computational QSAR : Use Schrödinger’s Maestro to correlate electronic parameters (HOMO/LUMO) with potency .
Advanced: What methods assess stability under physiological conditions?
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, then monitor degradation via LC-MS .
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound using UPLC .
- Thermal analysis : DSC/TGA determines melting points and thermal decomposition profiles .
Basic: What in vitro assays evaluate pharmacological potential?
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, A549) .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .
- Anti-inflammatory activity : Measure TNF-α suppression in LPS-stimulated macrophages .
Advanced: How to address low yield in the final coupling step?
- Catalyst optimization : Replace EDC with DCC or use coupling additives like DMAP .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12h) and improve efficiency .
- Protection/deprotection : Use Boc groups for amine intermediates to prevent side reactions .
Advanced: What techniques determine binding affinity and kinetics?
- Surface Plasmon Resonance (SPR) : Measure real-time binding to immobilized targets (KD range: nM-μM) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-target interactions .
- Microscale Thermophoresis (MST) : Requires minimal sample volume for affinity determination in solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
